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12,13-Dihydroxy-9-octadecenoic acid

Cat. No.: B14812435
M. Wt: 314.5 g/mol
InChI Key: CQSLTKIXAJTQGA-DHZHZOJOSA-N
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Description

Context within Oxygenated Fatty Acid Metabolism

12,13-Dihydroxy-9-octadecenoic acid is an oxidized linoleic acid metabolite (OXLAM), placing it within the class of lipids known as octadecanoids. nih.govphysiology.org These molecules are derivatives of 18-carbon fatty acids. The formation of 12,13-DiHOME is a multi-step process. It originates from linoleic acid, an essential omega-6 fatty acid, which is first converted to its epoxide precursor, 12(13)-epoxy-9-octadecenoic acid (12,13-EpOME), also known as isoleukotoxin. hmdb.canih.gov

The subsequent and final step in the formation of 12,13-DiHOME is the enzymatic hydrolysis of this epoxide. This conversion is catalyzed by the soluble epoxide hydrolase (sEH), an enzyme widely expressed in human tissues. nih.gov The resulting diol, 12,13-DiHOME, is more stable than its epoxide precursor and is involved in various biological signaling pathways. nih.govphysiology.org Research has also shown a positive correlation between the plasma levels of 12,13-DiHOME and its parent compound, linoleate (B1235992), following intensive exercise. physiology.org

Significance as a Bioactive Lipid Metabolite

12,13-DiHOME is recognized as a significant bioactive lipid metabolite due to its diverse roles in physiology and pathophysiology. It is classified as a lipokine, a lipid hormone secreted from adipose tissue that has systemic effects. nih.govresearchgate.net

Metabolic Regulation: Research has highlighted the role of 12,13-DiHOME in regulating lipid metabolism. Secreted by brown adipose tissue (BAT), it can stimulate BAT fuel uptake and enhance cold tolerance. nih.gov Studies have shown that it promotes insulin (B600854) sensitivity and glucose tolerance. nih.gov In mice, acute treatment with 12,13-DiHOME increased the uptake and oxidation of fatty acids in skeletal muscle. nih.gov Levels of 12,13-DiHOME have been found to be negatively correlated with body mass index and insulin resistance. nih.gov Furthermore, research in adolescents has shown that individuals with obesity have lower levels of 12,13-DiHOME compared to their normal-weight counterparts. nih.govresearchgate.net These levels were observed to increase significantly following acute exercise. nih.govresearchgate.net A strong negative correlation has been established between 12,13-DiHOME levels and triglycerides, total cholesterol, and LDL-C, while a positive correlation exists with HDL-C. nih.govresearchgate.net

Inflammation and Pain: 12,13-DiHOME has been implicated in inflammatory processes and pain signaling. It is known to mediate thermal hyperalgesia, which is an increased sensitivity to heat, during inflammatory pain. nih.gov Along with its corresponding epoxide, 12,13-EpOME, it demonstrates neutrophil chemotactic activity, meaning it can attract neutrophils, a type of white blood cell, to sites of inflammation. hmdb.ca However, it also appears to suppress the neutrophil respiratory burst through a mechanism different from other inhibitors. hmdb.ca

Other Biological Activities: Studies have identified 12,13-DiHOME as a naturally occurring ligand for the peroxisome proliferator-activated receptor gamma (PPAR-γ), a key regulator of adipogenesis. hmdb.canih.gov This interaction stimulates the differentiation of adipocytes. hmdb.ca The compound has also been associated with potential toxicity, as early studies linked the diols of linoleic acid, including 12,13-DiHOME (isoleukotoxin-diol), to acute pulmonary edema and mortality in animal models when injected intravenously. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34O4 B14812435 12,13-Dihydroxy-9-octadecenoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H34O4

Molecular Weight

314.5 g/mol

IUPAC Name

(E)-12,13-dihydroxyoctadec-9-enoic acid

InChI

InChI=1S/C18H34O4/c1-2-3-10-13-16(19)17(20)14-11-8-6-4-5-7-9-12-15-18(21)22/h8,11,16-17,19-20H,2-7,9-10,12-15H2,1H3,(H,21,22)/b11-8+

InChI Key

CQSLTKIXAJTQGA-DHZHZOJOSA-N

Isomeric SMILES

CCCCCC(C(C/C=C/CCCCCCCC(=O)O)O)O

Canonical SMILES

CCCCCC(C(CC=CCCCCCCCC(=O)O)O)O

Origin of Product

United States

Natural Occurrence and Distribution in Biological Systems

Endogenous Presence in Plant Species

While research into the full extent of its distribution is ongoing, 12,13-Dihydroxy-9-octadecenoic acid has been identified as a naturally occurring compound in certain plant species. The biosynthesis of dihydroxy fatty acids is a known pathway in plants, contributing to their diverse array of specialized fatty acid natural products. researchgate.netnih.gov

One notable example is the identification of (9Z)-12,13-Dihydroxyoctadec-9-enoate in Ipomoea nil, commonly known as the Japanese morning glory. nih.gov The presence of this compound underscores the capability of plants to produce complex oxidized fatty acids. The biosynthesis of such compounds in plants typically involves the oxidation of polyunsaturated fatty acids like linoleic acid through enzymatic cascades. researchgate.netfrontiersin.orgaocs.org While the specific enzymatic pathways leading to 12,13-diHOME in all plant species are not fully elucidated, the general mechanisms for creating dihydroxy fatty acids are recognized. researchgate.net

Identification in Microbial Cultures

The metabolic machinery of various microorganisms is capable of transforming fatty acids into a range of oxidized products, including this compound. This bioconversion is a recognized phenomenon in both fungal and bacterial species.

Fungi, in particular, are known to metabolize polyunsaturated fatty acids like linoleic acid into various oxylipins, including dihydroxy-octadecenoic acids (DiHOMEs). researchgate.net For instance, the fungus Gaeumannomyces graminis has been shown to metabolize linoleic acid, indicating a pathway that could lead to the formation of dihydroxy derivatives. researchgate.net Furthermore, some lactic acid bacteria have demonstrated the ability to convert linoleic acid into hydroxy fatty acids, which can possess antifungal properties. nih.gov

The following table summarizes the identification of this compound or related dihydroxy fatty acids in microbial contexts.

Microbial DomainSpecific ExamplesFinding
Fungi General metabolism of polyunsaturated fatty acidsProduction of dihydroxy-octadecenoic acids (DiHOMEs) from linoleic acid. researchgate.net
Gaeumannomyces graminisMetabolizes linoleic acid, suggesting potential for dihydroxy fatty acid synthesis. researchgate.net
Bacteria Lactic acid bacteriaCapable of converting linoleic acid into hydroxy fatty acids. nih.gov

Detection in Mammalian Tissues and Biofluids

In mammals, this compound is an endogenous metabolite of linoleic acid and has been detected in a variety of tissues and biofluids. mzcloud.orghmdb.ca It is recognized as a lipokine, a lipid hormone, primarily secreted by brown adipose tissue (BAT) and plays a role in metabolic regulation. researchgate.netnih.govresearchgate.net

The presence of 12,13-diHOME has been documented in blood, cerebrospinal fluid, and bronchoalveolar lavage fluid. hmdb.cacaymanchem.com Its levels can fluctuate in response to physiological stimuli such as exercise and cold exposure. elsevierpure.comnih.gov Moreover, altered concentrations of 12,13-diHOME have been associated with certain pathological conditions, highlighting its potential role in human health and disease. hmdb.ca

The table below details the specific mammalian tissues and biofluids where this compound has been detected, along with associated research findings.

Tissue/BiofluidSpeciesResearch Finding
Blood (Plasma/Serum) Human, MouseDetected as a circulating lipokine. Levels increase in response to exercise and cold exposure. elsevierpure.comnih.gov
Brown Adipose Tissue (BAT) Human, MouseIdentified as a primary source of 12,13-diHOME secretion. nih.govresearchgate.net
Cerebrospinal Fluid (CSF) HumanIdentified as an endogenous component. hmdb.ca
Bronchoalveolar Lavage Fluid HumanDetected in this biofluid. caymanchem.com
Spinal Cord RatLevels found to be increased following burn injury. caymanchem.com
Peripheral Nervous Tissue MouseIncreased concentrations observed during inflammatory pain.
Skeletal Muscle MouseAcute treatment with 12,13-diHOME increased fatty acid uptake. elsevierpure.com

Biosynthesis and Enzymatic Pathways of 12,13 Dihydroxy 9 Octadecenoic Acid

Precursor Substrates and Initial Transformations

The biosynthesis of 12,13-DiHOME begins with a widely available polyunsaturated fatty acid, which undergoes crucial enzymatic modification to form a reactive intermediate.

Linoleic acid, an 18-carbon omega-6 fatty acid, serves as the primary substrate for the synthesis of 12,13-DiHOME. nih.govhmdb.ca It is the most abundant fatty acid found in mammalian skin, where its metabolites play a critical role. nih.gov In various biological contexts, linoleic acid is metabolized through several enzymatic pathways, including those initiated by cytochrome P450 (CYP450) enzymes and lipoxygenases (LOX). nih.gov Studies have shown that all 18-carbon fatty acids are substrates for CYP450 enzymes. nih.gov Furthermore, research using metabolomics has demonstrated a direct correlation between plasma levels of linoleate (B1235992) and 12,13-dihydroxy-9Z-octadecenoate (12,13-DiHOME), reinforcing its role as the parent compound. physiology.org Enzyme cascades utilizing lipoxygenase have been developed that start from linoleic acid, often sourced from oils like safflower oil, to produce downstream oxidized derivatives. researchgate.netnih.gov

The initial transformation of linoleic acid in the pathway leading to 12,13-DiHOME involves an epoxidation reaction. Cytochrome P450 (CYP450) enzymes catalyze the epoxidation of linoleic acid to form cis-epoxide intermediates. nih.gov Specifically, the double bond at the 12th carbon of linoleic acid is targeted, resulting in the formation of 12,13-Epoxy-9-octadecenoic acid (12,13-EpOME), also known as isoleukotoxin. nih.govhmdb.caresearchgate.net This epoxide acts as a protoxin, with its subsequent metabolite, 12,13-DiHOME, exerting specific biological activities. hmdb.ca The conversion of linoleic acid to 12(13)-EpOME is a critical step that precedes the final hydration phase. nih.govresearchgate.net

Key Enzymes and Their Catalytic Mechanisms

The conversion of linoleic acid to 12,13-DiHOME is governed by the sequential action of specific enzymes that first oxidize the fatty acid and then hydrolyze the resulting epoxide.

The final and definitive step in the biosynthesis of 12,13-DiHOME is the hydrolysis of the epoxide intermediate, 12,13-EpOME. This reaction is catalyzed by the enzyme soluble epoxide hydrolase (sEH). nih.govresearchgate.net The sEH enzyme converts the cis-epoxide of 12,13-EpOME into the corresponding vicinal diol, 12,13-DiHOME. nih.govresearchgate.net This enzymatic hydration is a crucial detoxification step for the epoxide, which is considered a toxic intermediate, while the resulting diol is a more stable and biologically active signaling molecule. hmdb.ca The activity of sEH is thus fundamental in producing dihydroxy fatty acids from their epoxy precursors. nih.govresearchgate.net

Table 1: Precursor and Product Relationship in 12,13-DiHOME Synthesis

Precursor Substrate Intermediate Product Final Product Key Enzyme (Hydrolysis)
Linoleic Acid 12,13-Epoxy-9-octadecenoic acid (12,13-EpOME) 12,13-Dihydroxy-9-octadecenoic acid (12,13-DiHOME) Soluble Epoxide Hydrolase (sEH)

In addition to the cytochrome P450 pathway, lipoxygenases (LOXs) play a significant role in the initial oxidation of linoleic acid. nih.gov LOXs are a family of iron-containing dioxygenases that catalyze the insertion of molecular oxygen into polyunsaturated fatty acids. The 12(R)-LOX enzyme, for example, can oxidize linoleic acid to form hydroperoxide intermediates. nih.gov Specifically, lipoxygenase-1 from soybeans (LOX-1) is used in enzyme cascades to convert linoleic acid into 13S-hydroperoxyoctadecadienoic acid (13S-HPODE). researchgate.netnih.gov These hydroperoxy fatty acids are precursors to a wide range of bioactive lipids, including the hydroxy-octadecadienoic acids (HODEs) such as 9-HODE and 13-HODE, which are stable metabolites in the broader linoleic acid oxidation pathway. nih.govphysiology.org

In certain plant-based systems, another class of enzymes, peroxygenases, is involved in fatty acid metabolism. Research has indicated that the synthesis of related trihydroxy fatty acids, such as 9,12,13-trihydroxy-10(E)-octadecenoic acid, occurs through a pathway that involves the combined action of lipoxygenase and peroxygenase. researchgate.net This suggests that peroxygenases can participate in the further metabolism of oxidized fatty acid intermediates originally formed by lipoxygenases. researchgate.net

Table 2: Key Enzymes in the Biosynthesis of 12,13-DiHOME and Related Metabolites

Enzyme Class Specific Enzyme Example Role in Pathway Substrate Product
Cytochrome P450 CYP450 monooxygenases Initial Epoxidation Linoleic Acid 12,13-Epoxy-9-octadecenoic acid (12,13-EpOME)
Epoxide Hydrolase Soluble Epoxide Hydrolase (sEH) Epoxide Hydrolysis 12,13-Epoxy-9-octadecenoic acid (12,13-EpOME) This compound (12,13-DiHOME)
Lipoxygenase 12(R)-LOX, LOX-1 Initial Oxidation Linoleic Acid Hydroperoxy-octadecadienoic acids (e.g., 13-HPODE)
Peroxygenase Plant Peroxygenases Further Oxidation Hydroperoxy fatty acids Trihydroxy fatty acids

Microbial Bioconversion Pathways and Strain Specificity

Microorganisms, including various bacteria and fungi, are capable of producing dihydroxy fatty acids through bioconversion processes. These pathways are often strain-specific and rely on the unique enzymatic machinery of each organism to convert substrates like oleic acid and linoleic acid into more complex hydroxylated products.

Bacterial Systems for this compound Production

Certain bacterial species have been identified for their capacity to synthesize dihydroxy and trihydroxy fatty acids. Notably, strains of Pseudomonas aeruginosa have demonstrated the ability to convert unsaturated fatty acids into various hydroxylated forms.

Pseudomonas aeruginosa PR3 is a well-studied bacterial strain that can produce a range of hydroxy fatty acids from different substrates. acs.orgresearchgate.netnih.gov This strain is known to convert oleic acid into 7,10-dihydroxy-8(E)-octadecenoic acid (DOD). acs.orgresearchgate.netoup.com The proposed pathway for this conversion involves an initial hydroxylation at the C10 position and a shift of the double bond, followed by a second hydroxylation at the C7 position. acs.orgresearchgate.net

Furthermore, Pseudomonas aeruginosa PR3 can convert linoleic acid into an equimolar mixture of 9,10,13-trihydroxy-11(E)-octadecenoic acid and 9,12,13-trihydroxy-10(E)-octadecenoic acid. researchgate.netoup.comoup.com This bioconversion is optimized at a temperature of 30°C and a pH of 7.0. oup.comoup.com The production of these trihydroxy fatty acids suggests the presence of enzymatic systems capable of multiple hydroxylations and isomerizations of the fatty acid backbone. While not directly producing 12,13-DiHOME, the enzymatic capabilities of this bacterium highlight its potential for generating related polyhydroxylated fatty acids.

Bacterial Strain Substrate Product(s) Reference
Pseudomonas aeruginosa PR3Oleic Acid7,10-dihydroxy-8(E)-octadecenoic acid (DOD) acs.orgresearchgate.netoup.com
Pseudomonas aeruginosa PR3Linoleic Acid9,10,13-trihydroxy-11(E)-octadecenoic acid and 9,12,13-trihydroxy-10(E)-octadecenoic acid researchgate.netoup.comoup.com

Fungal Biotransformation Mechanisms

Fungi also contribute to the biotransformation of fatty acids, producing a variety of oxygenated derivatives. While specific fungal pathways leading directly to 12,13-DiHOME are less characterized in the provided literature, the general capacity of fungi to hydroxylate fatty acids is established. For instance, recombinant Aspergillus nidulans expressing a diol synthase can produce 5,8-dihydroxy-9(Z)-octadecenoic acid from oleic acid. dntb.gov.ua This demonstrates the potential of fungal enzymes to introduce multiple hydroxyl groups into a fatty acid chain, a key step in the formation of dihydroxy fatty acids. The enzymatic machinery in fungi, similar to bacteria, can perform complex reactions including hydroxylations and double bond isomerizations. acs.org

Mammalian Biosynthetic Routes

In mammals, the synthesis of 12,13-DiHOME is particularly associated with specialized tissues that play a crucial role in energy metabolism.

Production by Brown Adipose Tissue (BAT)

Brown adipose tissue (BAT) is a primary site for the biosynthesis of 12,13-DiHOME in mammals. nih.gov This specialized fat tissue is integral to thermogenesis, the process of heat production. The synthesis of 12,13-DiHOME in BAT is stimulated by cold exposure. nih.gov Upon cold stimulation, there is a unique induction of the enzymes responsible for producing 12,13-DiHOME within BAT. nih.gov This lipokine is then released into circulation. nih.gov

Metabolic Transformations and Catabolism of 12,13 Dihydroxy 9 Octadecenoic Acid

Formation of Downstream Trihydroxy and Epoxy-Hydroxy Metabolites

The biosynthesis of 12,13-DiHOME is itself a multi-step process that begins with the essential omega-6 fatty acid, linoleic acid. nih.gov Cytochrome P450 (CYP) enzymes first convert linoleic acid into its epoxide form, 12,13-epoxy-9-octadecenoic acid (12,13-EpOME), also known as isoleukotoxin. nih.govmdpi.com This epoxide is a critical intermediate. The subsequent and final step in the formation of 12,13-DiHOME is the hydrolysis of the epoxide ring in 12,13-EpOME, a reaction catalyzed by the enzyme soluble epoxide hydrolase (sEH). nih.govmdpi.com This enzymatic opening of the three-membered ring results in the formation of two hydroxyl groups on adjacent carbon atoms, yielding 12,13-DiHOME. nih.gov

Further metabolism of dihydroxy fatty acids can lead to the formation of trihydroxy derivatives. While the direct conversion of 12,13-DiHOME to a trihydroxy metabolite is not extensively detailed, the formation of similar compounds, such as 9,12,13-trihydroxy-10(E)-octadecenoic acid (9,12,13-THOD), from linoleic acid provides a model for this type of transformation. The synthesis of 9,12,13-THOD is a sequential enzymatic process involving lipoxygenase, peroxygenase, and epoxide hydrolase. researchgate.net This suggests that 12,13-DiHOME could potentially undergo further oxidation or hydroxylation reactions to form trihydroxy species, which may have their own distinct biological activities. The formation of these more polar metabolites can be a mechanism for altering the signaling properties of the parent molecule or preparing it for excretion.

Table 1: Key Enzymes and Metabolites in the Formation of 12,13-DiHOME and Related Compounds

PrecursorEnzyme(s)Metabolite
Linoleic AcidCytochrome P450 (CYP)12,13-Epoxy-9-octadecenoic acid (12,13-EpOME)
12,13-Epoxy-9-octadecenoic acid (12,13-EpOME)Soluble Epoxide Hydrolase (sEH)12,13-Dihydroxy-9-octadecenoic acid (12,13-DiHOME)
Linoleic AcidLipoxygenase, Peroxygenase, Epoxide Hydrolase9,12,13-Trihydroxy-10(E)-octadecenoic acid

Degradation Pathways in Biological Systems (e.g., Beta-oxidation implications)

The primary catabolic pathway for fatty acids, including dihydroxy derivatives like 12,13-DiHOME, is beta-oxidation. This process occurs within the mitochondria and peroxisomes and serves to break down long-chain fatty acids into two-carbon acetyl-CoA units. nih.gov These acetyl-CoA molecules can then enter the citric acid cycle for the production of ATP, providing energy for cellular processes.

While the specific step-by-step beta-oxidation of 12,13-DiHOME has not been fully elucidated, the general principles of fatty acid catabolism apply. The process is a cyclical series of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage. For unsaturated fatty acids like 12,13-DiHOME, additional enzymes are required to handle the double bond at the 9-octadecenoic acid position.

Studies have shown that 12,13-DiHOME can increase fatty acid uptake and oxidation in tissues such as skeletal muscle and brown adipose tissue. nih.govresearchgate.net This strongly implies that 12,13-DiHOME is itself a substrate for beta-oxidation, as its promotion of fatty acid metabolism suggests it is part of the pool of fatty acids being processed for energy. The presence of the hydroxyl groups on the fatty acid chain may require specific enzymatic modifications before or during the beta-oxidation spiral, but the ultimate degradation to smaller, energy-yielding molecules is the expected metabolic fate. Research on the metabolism of the similar compound 13-hydroxy-9,11-octadecadienoic acid has shown that it is metabolized via the beta-oxidation pathway, resulting in shorter-chain hydroxy fatty acids.

Table 2: General Stages of Beta-Oxidation for Fatty Acids

StageDescriptionKey Enzymes (General)
ActivationThe fatty acid is converted to a fatty acyl-CoA in the cytoplasm.Acyl-CoA Synthetase
TransportThe fatty acyl-CoA is transported into the mitochondrial matrix.Carnitine Palmitoyltransferase System
Beta-Oxidation SpiralA four-step cycle that shortens the fatty acyl-CoA by two carbons per cycle, producing one molecule of acetyl-CoA, one FADH₂, and one NADH.Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, Hydroxyacyl-CoA Dehydrogenase, Thiolase
Final CleavageThe final cycle yields two molecules of acetyl-CoA.Thiolase

Biological Roles and Molecular Mechanisms of 12,13 Dihydroxy 9 Octadecenoic Acid

Function as a Lipokine and Signaling Molecule

12,13-diHOME functions as a lipokine—a lipid-derived signaling molecule released from adipose tissue to exert effects on other organs. researchgate.netdiabetesjournals.org Its circulating levels increase significantly in both humans and mice after moderate-intensity exercise or exposure to cold. researchgate.netnih.govnih.gov The primary source of this exercise- and cold-induced surge is brown adipose tissue (BAT). nih.govuconn.edunih.gov This was demonstrated in studies where the surgical removal of interscapular BAT in mice prevented the exercise-induced rise in circulating 12,13-diHOME. nih.govuconn.eduelsevierpure.com

As a signaling molecule, 12,13-diHOME acts in both an autocrine/paracrine fashion within BAT and as an endocrine factor targeting distant tissues like skeletal muscle and the heart. ahajournals.orgharvard.eduresearchgate.net This signaling role is critical for coordinating the body's metabolic response to increased energy demands, such as during thermogenesis or physical activity. researchgate.netdntb.gov.ua

Regulation of Lipid Metabolism

This lipokine is a pivotal regulator of lipid homeostasis, primarily by enhancing the uptake and utilization of fatty acids in metabolically active tissues.

Modulation of Fatty Acid Uptake and Oxidation in Skeletal Muscle

A key endocrine function of 12,13-diHOME is the stimulation of fatty acid metabolism in skeletal muscle. Acute administration of 12,13-diHOME in mice has been shown to significantly increase both the uptake and oxidation of fatty acids in skeletal muscle. nih.govuconn.edunih.gov This effect is specific to fatty acids, as the compound does not appear to alter glucose uptake in muscle cells. nih.govnih.govelsevierpure.com In vitro studies using C2C12 myotubes confirmed that 12,13-diHOME directly enhances fatty acid uptake and oxidation. nih.gov This suggests that during exercise, the release of 12,13-diHOME from BAT helps to supply working muscles with essential fatty acid fuel. researchgate.netnih.gov

Cellular and Subcellular Effects

At the cellular level, 12,13-diHOME exerts profound effects on energy metabolism and signaling pathways, particularly within mitochondria and through calcium-dependent mechanisms.

Impact on Mitochondrial Respiration and Bioenergetics

Research has demonstrated that 12,13-diHOME directly impacts mitochondrial function. In cultured skeletal muscle cells (C2C12 myotubes), treatment with 12,13-diHOME leads to an increased basal oxygen consumption rate and a higher maximal respiratory capacity. researchgate.netnih.gov This indicates that the lipokine enhances the cell's mitochondrial respiratory capabilities. Similar effects have been observed in cardiomyocytes, where 12,13-diHOME increases basal and maximal mitochondrial respiration. ahajournals.orgahajournals.org This enhancement of mitochondrial activity is a key mechanism through which 12,13-diHOME supports the increased energy demands of tissues like exercising muscle and thermogenically active BAT. nih.govahajournals.org

Regulation of Intracellular Calcium Cycling and Nitric Oxide Synthase 1 (NOS1) Signaling

Recent findings have uncovered a novel signaling pathway for 12,13-diHOME involving intracellular calcium and Nitric Oxide Synthase 1 (NOS1). In cardiomyocytes, the beneficial effects of 12,13-diHOME on cardiac contraction and mitochondrial respiration are mediated through the activation of NOS1. ahajournals.orgahajournals.org This 12,13-diHOME-NOS1 axis appears to regulate calcium cycling within the cell. ahajournals.org It has been proposed that the fatty acid uptake stimulated by 12,13-diHOME is, at least in part, dependent on Gq-mediated intracellular calcium mobilization. diabetesjournals.org This mechanism suggests that 12,13-diHOME's receptor could be a G-protein coupled receptor that, upon activation, triggers a cascade involving calcium release, which in turn influences gene expression and metabolic processes. diabetesjournals.orgahajournals.org

Data Tables

Table 1: Summary of Biological Actions of 12,13-diHOME

StimulusSource TissueTarget Tissue(s)Primary EffectMolecular Mechanism
Cold ExposureBrown Adipose Tissue (BAT)Brown Adipose Tissue (BAT)Increased fatty acid uptake, enhanced thermogenesisPromotes translocation of FATP1 and CD36 to the cell membrane nih.govharvard.eduresearchgate.net
ExerciseBrown Adipose Tissue (BAT)Skeletal MuscleIncreased fatty acid uptake and oxidationEnhances mitochondrial respiration researchgate.netnih.gov
Endocrine SignalingBrown Adipose Tissue (BAT)Heart (Cardiomyocytes)Increased mitochondrial respiration and cardiac functionMediated through activation of NOS1 and regulation of calcium cycling ahajournals.orgahajournals.org

Table 2: Mentioned Compounds and Proteins

NameTypeFunction/Relevance
12,13-Dihydroxy-9-octadecenoic acid (12,13-diHOME)Lipokine (Oxylipin)The primary subject of the article; regulates lipid metabolism and thermogenesis.
Linoleic acidFatty AcidPrecursor molecule for the synthesis of 12,13-diHOME. researchgate.net
Fatty Acid Transport Protein 1 (FATP1)Protein (Transporter)A fatty acid transporter whose translocation to the cell membrane is promoted by 12,13-diHOME. harvard.eduresearchgate.net
CD36Protein (Transporter/Receptor)A fatty acid transporter whose translocation to the cell membrane is promoted by 12,13-diHOME. harvard.eduresearchgate.net
Nitric Oxide Synthase 1 (NOS1)EnzymeActivated by 12,13-diHOME in cardiomyocytes to regulate calcium cycling and cardiac function. ahajournals.orgahajournals.org
GqProtein (G-protein alpha subunit)Implicated in the signaling pathway of 12,13-diHOME, leading to calcium mobilization. diabetesjournals.org

Immunomodulatory Activities at the Cellular Level

12,13-DHOME exhibits notable effects on neutrophil function, specifically influencing their chemotaxis and respiratory burst. Both 12,13-DHOME and its precursor, 12(13)-epoxy-9Z-octadecenoic acid (12(13)-EpOME), have been shown to possess neutrophil chemotactic activity, meaning they can attract neutrophils to a specific location.

However, their effects on the neutrophil respiratory burst, a critical process for killing pathogens through the production of reactive oxygen species, are contrasting. While 12(13)-EpOME can stimulate the respiratory burst, 12,13-DHOME has been found to suppress it. This inhibitory effect of 12,13-DHOME on the respiratory burst is specific and does not appear to be a result of general inhibition of neutrophil activation. For example, it does not inhibit the fMLF-induced release of β-glucuronidase, another marker of neutrophil activation. The mechanism of this inhibition is thought to be distinct from other known respiratory burst inhibitors and may involve downstream events related to the phosphorylation of NADPH oxidase components like p47phox.

The table below details the research findings on the effects of 12,13-DHOME on neutrophil functions.

FunctionEffect of 12,13-DHOMEExperimental ModelKey Findings
Chemotaxis StimulatoryNot specifiedBoth 12,13-DHOME and its precursor 12(13)-EpOME attract neutrophils.
Respiratory Burst InhibitoryGranulocytic HL-60 cellsSuppresses the PMA-induced respiratory burst. The mechanism is distinct from other inhibitors and may involve downstream signaling of NADPH oxidase.

Roles in Specific Biological Contexts (Non-Clinical Research)

While direct research on the role of this compound in plant embryogenesis and defense is limited, studies on related oxylipins provide significant insights. Plants produce a variety of oxygenated fatty acids, known as oxylipins, which are involved in numerous physiological processes, including defense against pathogens and developmental regulation. The canonical octadecanoid pathway, for instance, leads to the production of the plant hormone jasmonic acid, a key player in defense responses.

It is known that plants can produce compounds structurally similar to 12,13-DHOME, such as vernolic acid (12,13-epoxy-9-octadecenoic acid), which is a precursor to 12,13-DHOME. This suggests the potential for 12,13-DHOME or similar dihydroxy fatty acids to be present and have biological roles in plants.

Research has indicated that this compound and related fatty acid derivatives can influence the growth of various microbes and fungi. Some studies have reported potential antifungal and antibacterial properties for these compounds. For example, certain hydroxy unsaturated fatty acids have demonstrated anti-fungal activity.

One study identified 9,12-octadecadienoic acid derivatives as having antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli, and fungi like Candida albicans and Aspergillus niger. Another investigation found that an endophytic fungus, Paecilomyces sp., produces metabolites, including octadecanoic acid derivatives, that inhibit the growth of the pathogenic fungus Rhizoctonia solani. Furthermore, the gut microbiome can play a role in the production of 12,13-DHOME, with certain bacterial strains like Enterococcus faecalis and Bifidobacterium bifidum showing a specific capacity to convert 12(13)-EpOME to 12,13-DHOME. This highlights a complex interaction between host, microbiome, and these lipid mediators.

The table below presents a summary of research on the antimicrobial and antifungal potential of 12,13-DHOME and related compounds.

OrganismCompound/SourceEffectKey Findings
Rhizoctonia solani Metabolites from Paecilomyces sp. (including octadecanoic acid derivatives)Inhibition of radial growthDemonstrates the antifungal potential of fatty acid derivatives from endophytic fungi.
Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger Synthesized 9,12-octadecadienoic acid derivativesAntimicrobial activityShows broad-spectrum antimicrobial potential of modified fatty acids.
Enterococcus faecalis, Bifidobacterium bifidum Bacterial soluble epoxide hydrolasesConversion of 12(13)-EpOME to 12,13-DHOMEIndicates that specific gut bacteria can produce 12,13-DHOME, influencing its levels in the host.

12,13-DHOME has emerged as a significant signaling molecule in the context of vascular function and the interplay between adipose tissue and the vasculature. This compound is recognized as a lipokine, a lipid mediator released from adipose tissue that can exert effects on other tissues.

Notably, 12,13-DHOME is released from brown adipose tissue (BAT) in response to stimuli like cold exposure and exercise. This release promotes fatty acid uptake into BAT, enhancing thermogenesis and improving cold tolerance. In skeletal muscle, 12,13-DHOME has been shown to increase fatty acid uptake and oxidation.

From a vascular standpoint, 12,13-DHOME has been shown to have positive effects. Infusion of 12,13-DHOME can improve endothelial dysfunction and reduce atherosclerosis in mouse models. This suggests a direct anti-atherogenic action on endothelial cells. Conversely, some studies indicate that related oxidized fatty acids, such as 12-hydroxy oleic acid, can impair endothelium-dependent vasorelaxation. This highlights the complexity and specificity of the effects of different hydroxy fatty acids on vascular function.

The table below summarizes the key findings regarding the role of 12,13-DHOME in vascular function and adipose-vascular coupling.

Biological ContextEffect of 12,13-DHOMEExperimental ModelKey Findings
Brown Adipose Tissue (BAT) Activation Stimulates fuel uptake, enhances cold toleranceMiceReleased from BAT upon cold exposure, promoting fatty acid transport into BAT.
Skeletal Muscle Metabolism Increases fatty acid uptake and oxidationMice, C2C12 myotubesPromotes lipid utilization in muscle tissue.
Vascular Health Improves endothelial dysfunction, decreases atherosclerosisApoE-/- miceDemonstrates direct anti-atherogenic effects on the vasculature.
Endothelial-Dependent Vasorelaxation Impaired by related 12-hydroxy oleic acidRat aortic ringsSuggests that the specific structure of the hydroxy fatty acid is crucial for its vascular effects.

Physiological Responses to Exercise and Cold Exposure in Research Models

The lipid mediator this compound (12,13-diHOME) has emerged as a significant signaling molecule, or "lipokine," that is dynamically regulated by physiological stimuli such as exercise and cold exposure. Research in both human and animal models has demonstrated that these stimuli trigger a notable increase in circulating levels of 12,13-diHOME, which in turn influences systemic metabolism, particularly fatty acid uptake and utilization in skeletal muscle and brown adipose tissue (BAT).

Exercise-Induced Changes in 12,13-diHOME

Studies have consistently shown that acute exercise elevates circulating concentrations of 12,13-diHOME in humans, irrespective of age, sex, body mass index (BMI), or baseline fitness levels. nih.govnih.gov This response appears to be a conserved physiological mechanism. For instance, a single bout of moderate-intensity cycling for 40 minutes can lead to a significant increase in plasma 12,13-diHOME levels immediately post-exercise. nih.gov While the levels tend to return towards baseline within three hours post-exercise in most individuals, young, active subjects may exhibit a more sustained elevation. nih.gov

The baseline levels of 12,13-diHOME are also influenced by an individual's chronic physical activity status. Physically active individuals tend to have higher resting concentrations of this lipokine compared to their sedentary counterparts, suggesting a long-term adaptation to regular exercise. nih.gov

Table 1: Effect of Acute Exercise on Human Plasma 12,13-diHOME Concentrations

Participant Group Condition 12,13-diHOME Concentration (ng/mL) Fold Change Reference
Healthy Males (Young & Older) Pre-Exercise ~3.0 - nih.gov
Post-Exercise 10.0 - 30.0 ~3.3 - 10.0 nih.gov
Sedentary Males Baseline Lower - nih.gov
Active Males Baseline Higher - nih.gov
Obese Male Adolescents Pre-Exercise Lower than normal-weight - researchgate.net
Post-Exercise Significantly Increased - researchgate.net
Normal-Weight Male Adolescents Pre-Exercise Higher than obese - researchgate.net
Post-Exercise Significantly Increased - researchgate.net

Data is compiled from multiple studies and represents approximate values and ranges.

Research in murine models corroborates these human findings. Both a single bout of treadmill exercise and a period of chronic exercise training lead to a significant rise in circulating 12,13-diHOME in mice. nih.govnih.gov A critical discovery from these animal studies is the identification of brown adipose tissue (BAT) as the primary source of exercise-induced 12,13-diHOME. nih.govnih.gov Surgical removal of interscapular BAT in mice completely negates the exercise-stimulated increase in this lipokine, highlighting the essential role of this thermogenic tissue in mediating this response. nih.govelsevierpure.com

Cold Exposure and 12,13-diHOME Production

Similar to exercise, exposure to cold temperatures is a potent stimulus for the production and release of 12,13-diHOME. Both acute (1 hour) and chronic (7-11 days) cold exposure have been shown to increase circulating levels of 12,13-diHOME in both rodents and humans. nih.govnih.gov This response is primarily driven by the activation of BAT. nih.govnih.gov Cold stimulates the expression of enzymes in BAT that are responsible for the synthesis of 12,13-diHOME from its precursor, linoleic acid. harvard.edu

In mice, acute cold exposure can lead to a substantial, nearly 14-fold increase in the expression of key synthetic enzymes within BAT. harvard.edu This leads to a significant elevation of 12,13-diHOME concentrations within the BAT tissue itself, which is then released into circulation. harvard.edu

Table 2: Impact of Cold Exposure on 12,13-diHOME in Murine Models

Stimulus Tissue/Fluid Parameter Observation Reference
Acute Cold (1 hour) Brown Adipose Tissue (BAT) Ephx2 gene expression ~14-fold increase harvard.edu
Acute Cold (1 hour) Serum 12,13-diHOME Concentration Significant increase nih.gov
Chronic Cold (1 week) Serum (male mice) 12,13-diHOME Concentration Pronounced increase nih.gov
Chronic Cold (11 days) Serum (female mice) 12,13-diHOME Concentration Significant increase nih.gov

Data is compiled from studies on murine models.

Molecular Mechanisms and Physiological Consequences

The increased circulation of 12,13-diHOME following exercise and cold exposure sets in motion a series of metabolic events. A primary function of this lipokine is to enhance the uptake and oxidation of fatty acids.

In the context of exercise, 12,13-diHOME appears to specifically target skeletal muscle. nih.gov In-vivo studies in mice have demonstrated that acute treatment with 12,13-diHOME increases the uptake of fatty acids by skeletal muscle. nih.govresearchgate.net This is accompanied by a decrease in the respiratory exchange ratio (RER), indicating a shift towards greater reliance on fat as an energy source. nih.gov In vitro experiments using C2C12 myotubes, a mouse muscle cell line, have further elucidated the molecular effects. Treatment with 12,13-diHOME was found to increase basal oxygen consumption rate (OCR) and maximal respiratory capacity, suggesting an enhancement of mitochondrial function. nih.govresearchgate.net Notably, 12,13-diHOME does not appear to affect glucose uptake in skeletal muscle cells. nih.gov

Following cold exposure, 12,13-diHOME plays a crucial role in fueling thermogenesis in BAT. It promotes the uptake of fatty acids into brown adipocytes by facilitating the translocation of fatty acid transporters, such as FATP1 and CD36, to the cell membrane. nih.govnih.gov This increased fuel availability enhances the capacity of BAT to generate heat, thereby improving cold tolerance. nih.gov In mouse models, injection of 12,13-diHOME was shown to protect against a drop in body temperature during a cold challenge. nih.gov Furthermore, this lipokine has been observed to reduce circulating triglyceride levels, likely by promoting their clearance and uptake into BAT. nih.govresearchgate.net

Table 3: Physiological Effects of 12,13-diHOME in Research Models

Model Treatment Outcome Effect Reference
Mice Acute 12,13-diHOME injection Skeletal Muscle Fatty Acid Uptake Increased nih.govresearchgate.net
Respiratory Exchange Ratio (RER) Decreased nih.gov
Energy Expenditure No change nih.gov
Cold Tolerance Enhanced protection against temperature drop nih.gov
Serum Triglycerides Decreased nih.gov
C2C12 Myotubes 12,13-diHOME incubation Basal Oxygen Consumption Rate (OCR) Increased nih.govresearchgate.net
Maximal Respiratory Capacity Increased nih.govresearchgate.net
Glucose Uptake No effect nih.gov
Brown Adipocytes 12,13-diHOME incubation Fatty Acid Transporter (FATP1, CD36) Translocation Promoted nih.govnih.gov
Fatty Acid Uptake Increased nih.gov

This table summarizes key findings from in vivo and in vitro studies.

Advanced Research Perspectives and Future Directions for 12,13 Dihydroxy 9 Octadecenoic Acid

Elucidation of Stereoisomer-Specific Biological Activities

The biological significance of 12,13-Dihydroxy-9-octadecenoic acid (12,13-DiHOME) is intrinsically linked to its three-dimensional structure. The presence of two chiral centers at the C12 and C13 positions gives rise to four possible stereoisomers: (12R, 13R), (12S, 13S), (12R, 13S), and (12S, 13R). Emerging research underscores the critical need to investigate the unique biological activities of each of these stereoisomers, as their spatial arrangements can dictate their interactions with enzymes and receptors, leading to distinct physiological outcomes.

12,13-DiHOME is formed from its precursor, 12,13-epoxy-9-octadecenoic acid (12,13-EpOME), also known as leukotoxin, through the action of soluble epoxide hydrolase (sEH). While the epoxide precursor has its own biological activities, it is the resulting diol, 12,13-DiHOME, that is often associated with specific toxic effects. nih.govhmdb.ca For instance, 12,13-DiHOME has been shown to possess neutrophil chemotactic activity, attracting these immune cells to sites of inflammation. hmdb.ca

The biological effects of 12,13-DiHOME appear to be concentration-dependent. At lower concentrations, it may exert beneficial effects, such as acting as a lipokine to improve insulin (B600854) sensitivity, stimulate brown adipose tissue (BAT) activity, and potentially offer cardioprotection. nih.govpnas.org Conversely, at higher concentrations, it has been implicated in pathological conditions, including acute respiratory distress syndrome (ARDS) in severe COVID-19 patients and increased mortality in burn and sepsis patients. pnas.org This dual nature highlights the importance of understanding how each stereoisomer contributes to these dose-dependent responses.

Structure-Activity Relationship Studies of Oxygenated Derivatives

The biological activities of this compound can be modulated by further oxygenation, leading to a variety of derivatives with potentially unique functions. Understanding the structure-activity relationships (SAR) of these derivatives is crucial for deciphering their roles in biological systems and for the potential development of novel therapeutic agents.

Key oxygenated derivatives of 12,13-DiHOME include trihydroxy-octadecenoic acids (TriHOMEs) and epoxy-ketones. nih.gov These can be formed through the action of various enzymes, such as lipoxygenases (LOX) and cytochrome P450s, on 12,13-DiHOME or its precursors. The addition of a third hydroxyl group to form a TriHOME, such as 9,12,13-TriHOME, can significantly alter the polarity and geometry of the molecule, thereby influencing its interaction with cellular targets. nih.gov For example, specific TriHOMEs are essential for the formation of the skin's water barrier. nih.gov

The relationship between the epoxide precursor and the diol is a central aspect of the SAR for this class of molecules. The hydrolysis of 12,13-EpOME by soluble epoxide hydrolase (sEH) to form 12,13-DiHOME is a critical activation step for some of its toxic effects. nih.gov Therefore, the structural features that make 12,13-EpOME a substrate for sEH are key determinants of the subsequent biological activity of 12,13-DiHOME.

Furthermore, modifications to the core structure of 12,13-DiHOME can lead to derivatives with altered activities. Research has identified related compounds such as:

9-hydroperoxy-12,13-dihydroxy-10-octadecenoic acid : The introduction of a hydroperoxy group can significantly impact the reactivity and signaling properties of the molecule.

9,13-dihydroxy-12-ethoxy-10-octadecenoic acid : The presence of an ethoxy group in place of a hydroxyl group can affect the molecule's polarity and its ability to form hydrogen bonds.

12(R)-Bromo-13(R)-hydroxy-9(Z)-octadecenoic acid : Halogenation of the molecule introduces a new reactive center and alters its electronic properties.

The table below summarizes some of the known oxygenated derivatives and their structural features, highlighting the need for further research to elucidate their specific biological activities.

Derivative NameKey Structural ModificationPotential Impact on Activity
9,12,13-Trihydroxy-octadecenoic acid (TriHOME)Addition of a third hydroxyl groupAlters polarity and receptor binding
Epoxy-ketones of octadecenoic acidFormation of an epoxy and a keto groupChanges in reactivity and signaling pathways
9-hydroperoxy-12,13-dihydroxy-10-octadecenoic acidIntroduction of a hydroperoxy groupIncreased reactivity and potential for oxidative stress
9,13-dihydroxy-12-ethoxy-10-octadecenoic acidEthoxy group at C12Altered polarity and hydrogen bonding capacity
12-Bromo-13-hydroxy-9-octadecenoic acidBromine atom at C12Modified electronic properties and reactivity

This table is generated based on known chemical structures and general principles of structure-activity relationships. Detailed biological activities for many of these derivatives are still under investigation.

Biotechnological and Enzymatic Engineering Approaches for Controlled Production

The limited availability of pure this compound and its stereoisomers from natural sources presents a significant challenge for detailed biological studies. Consequently, there is a growing interest in developing biotechnological and enzymatic engineering strategies for its controlled and scalable production. These approaches offer the potential for stereospecific synthesis, which is crucial for elucidating the distinct biological roles of each isomer.

While specific enzymatic pathways dedicated to the large-scale production of 12,13-DiHOME are still being explored, research on the synthesis of related dihydroxy fatty acids provides a promising blueprint. For example, the production of 5,8-dihydroxy-9,12(Z,Z)-octadecadienoic acid has been successfully achieved using whole recombinant Escherichia coli cells expressing a diol synthase from Aspergillus nidulans. nih.gov This study demonstrated the feasibility of using engineered microorganisms to convert linoleic acid into a dihydroxy fatty acid with high yield and productivity. nih.gov

Another relevant area of research is the use of enzyme cascades. The production of 12-oxo-9(Z)-dodecenoic acid from safflower oil has been demonstrated using a multi-enzyme system involving lipase, lipoxygenase (LOX), and hydroperoxide lyase (HPL). researchgate.netnih.gov Such cascades, which mimic natural metabolic pathways, can be optimized for the production of specific oxylipins.

For the controlled production of 12,13-DiHOME, a potential strategy would involve a multi-step enzymatic process starting from linoleic acid. This could involve:

Epoxidation : Utilizing a cytochrome P450 monooxygenase or a chemo-enzymatic method to convert linoleic acid to 12,13-EpOME.

Hydrolysis : Employing a specific epoxide hydrolase to stereoselectively open the epoxide ring of 12,13-EpOME to yield the desired 12,13-DiHOME stereoisomer.

The table below outlines a hypothetical enzymatic engineering approach for the production of 12,13-DiHOME.

StepEnzymatic ReactionEnzyme ClassPotential Source/Engineering StrategyDesired Outcome
1Epoxidation of linoleic acidCytochrome P450 MonooxygenaseEngineering P450 enzymes for high regioselectivity and stereoselectivity.Production of a specific 12,13-EpOME stereoisomer.
2Hydrolysis of epoxideEpoxide HydrolaseScreening for or engineering epoxide hydrolases with high stereospecificity.Conversion of the epoxide to a specific 12,13-DiHOME stereoisomer.

This table outlines a potential biotechnological strategy. The specific enzymes and conditions would require significant research and development.

Future research in this area will likely focus on the discovery and engineering of novel enzymes with the desired regioselectivity and stereospecificity. The use of immobilized enzymes and the development of whole-cell biocatalysts will also be crucial for creating economically viable and sustainable production processes for 12,13-DiHOME and its individual stereoisomers.

Integration into Comprehensive Lipidomics Platforms for Systems Biology Research

In the era of systems biology, understanding the role of individual molecules requires their integration into the broader context of metabolic networks. This compound has been successfully integrated into comprehensive lipidomics platforms, enabling researchers to study its association with various physiological and pathological states on a systemic level.

Lipidomics, the large-scale study of lipids in biological systems, relies heavily on advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). These platforms allow for the sensitive and specific detection and quantification of a wide array of lipid species, including 12,13-DiHOME, in complex biological samples such as plasma, tissues, and cells. physiology.org The inclusion of 12,13-DiHOME in these platforms has been instrumental in revealing its connections to various biological processes.

For example, metabolomics studies have shown that plasma levels of 12,13-DiHOME are dynamically regulated in response to physical exercise. Following a 75-km cycling trial, a significant, transient increase in 12,13-DiHOME was observed, which correlated with markers of oxidative stress and other fatty acid metabolites. physiology.org In another study, 12,13-DiHOME levels were found to be lower in obese adolescents compared to their normal-weight counterparts, and these levels increased after acute exercise. nih.gov Furthermore, a negative correlation was observed between 12,13-DiHOME and triglycerides, total cholesterol, and LDL-C, while a positive correlation was found with HDL-C. nih.gov

The table below presents findings from selected lipidomics studies that have measured 12,13-DiHOME, illustrating its relevance in systems biology research.

Study ContextBiological MatrixKey Findings Related to 12,13-DiHOMEImplication
Intensive ExercisePlasmaTransient increase post-exercise; positive correlation with F2-isoprostanes and linoleate (B1235992). physiology.orgPotential biomarker for exercise-induced oxidative stress.
Adolescent ObesitySerumLower levels in obese individuals; levels increase with acute exercise; negative correlation with dyslipidemia markers. nih.govImplicated in the pathophysiology of obesity and dyslipidemia.
Mild Cognitive ImpairmentPlasmaHigher ratio of 12,13-DiHOME to its precursor 12,13-EpOME associated with worse processing speed. soton.ac.ukPotential role in neurological function and cognitive decline.
Burn Injury-Increased levels of 12,13-DiHOME are associated with pathologic inflammation and impaired immune function. pnas.orgA potential therapeutic target for mitigating the adverse effects of severe injury.

The integration of 12,13-DiHOME into lipidomics databases, such as the Human Metabolome Database (HMDB), further solidifies its position as a recognized and important metabolite. hmdb.ca As these platforms continue to expand and improve in sensitivity and coverage, they will undoubtedly uncover new roles for 12,13-DiHOME and its interplay with other metabolites in maintaining health and driving disease.

Exploration of Broader Oxylipin Signaling Networks and Interplay with Other Lipid Mediators

This compound does not function in isolation but is an integral part of the complex and interconnected network of oxylipin signaling. Oxylipins are a large family of bioactive lipid mediators derived from the oxidation of polyunsaturated fatty acids (PUFAs) that regulate a vast array of physiological processes, including inflammation, immunity, and tissue repair.

There is growing evidence of the interplay between 12,13-DiHOME and other lipid mediators. For instance, the exercise-induced increase in 12,13-DiHOME is correlated with increases in HODEs and F2-isoprostanes, suggesting a coordinated response of different lipid oxidation pathways to physiological stress. physiology.org This interplay is crucial, as different oxylipins can have opposing effects. For example, oxylipins derived from omega-6 PUFAs, such as linoleic acid, are often considered pro-inflammatory, while those derived from omega-3 PUFAs, like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are generally anti-inflammatory or pro-resolving. nih.gov

The role of 12,13-DiHOME as a PPARγ ligand also highlights its interaction with other signaling networks. hmdb.ca PPARγ is a nuclear receptor that can be activated by a variety of lipid molecules, and its activation influences the expression of numerous genes involved in metabolism and inflammation. The ability of 12,13-DiHOME to modulate PPARγ activity suggests that it can influence cellular processes that are also regulated by other lipid mediators that act on this receptor.

Future research in this area will need to employ a systems-level approach to map the complex interactions between 12,13-DiHOME and other oxylipins. This will involve comprehensive lipidomics profiling in various physiological and pathological models, combined with functional studies to elucidate the downstream consequences of these interactions. A deeper understanding of these signaling networks will be essential for developing targeted interventions that can modulate oxylipin profiles for therapeutic benefit.

Q & A

Q. What are the recommended safety protocols when handling 12,13-Dihydroxy-9-octadecenoic acid in laboratory settings?

Methodological Answer: When handling this compound, adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, lab coats, safety goggles, and masks to avoid skin/eye contact or inhalation .
  • Ventilation: Use fume hoods for procedures generating aerosols or vapors.
  • Waste Disposal: Collect chemical waste separately and transfer to certified biohazard waste facilities to prevent environmental contamination .
  • Emergency Procedures: For accidental exposure, rinse eyes with water for ≥15 minutes, wash skin with soap/water, and seek medical attention. Use inert adsorbents (e.g., vermiculite) for spills .

Q. What analytical techniques are most effective for identifying and quantifying this compound in biological samples?

Methodological Answer: Key analytical methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Use trimethylsilyl (TMS) ether derivatives for enhanced fragmentation patterns. For example, TMS derivatives yield prominent α-cleavage ions (e.g., m/z 197, 239) and molecular ions (e.g., m/z 337) .
  • Liquid Chromatography-Tandem MS (LC-MS/MS): Effective for quantifying metabolites in biological fluids (e.g., urine) with high sensitivity, as demonstrated in studies linking the compound to diabetes risk .
  • Derivatization Strategies: Compare cyclic boronates (e.g., methane/n-butane boronic esters) for improved molecular ion stability during GC-MS .

Q. What are the key metabolic pathways involving this compound in mammalian systems?

Methodological Answer: The compound is primarily derived from linoleic acid metabolism:

Epoxidation-Hydrolysis Pathway: Linoleic acid undergoes ω6-epoxidation by cytochrome P450 enzymes (e.g., in renal/hepatic microsomes) to form 12,13-EpOME, which is hydrolyzed by epoxide hydrolases to this compound .

Oxidative Pathways: Alternative pathways involve ω-1 oxidation, producing metabolites like 17-oxo-linoleic acid, identified via NADPH-fortified microsomal incubations and GC-MS .
Experimental Design: Use isotopically labeled linoleic acid (e.g., ¹³C) in microsomal assays with NADPH cofactors to trace metabolic intermediates .

Q. How does this compound modulate neutrophil activity, and what strategies study its immunomodulatory effects?

Methodological Answer:

  • Mechanism: The compound suppresses neutrophil respiratory burst via distinct pathways (e.g., inhibition of NADPH oxidase), differing from cyclosporin H or lipoxin A4 .
  • Methodologies:
    • Chemotaxis Assays: Use Boyden chambers to assess neutrophil migration toward this compound gradients.
    • Flow Cytometry: Measure reactive oxygen species (ROS) production in neutrophils pre-treated with the compound .
    • Animal Models: Administer the compound in murine inflammation models (e.g., peritonitis) and quantify cytokine profiles via ELISA .

Q. What contradictory findings exist regarding the biological roles of this compound?

Methodological Answer:

  • Pro-Inflammatory vs. Anti-Inflammatory Roles:
    • Pro-Inflammatory: Linked to neutrophil chemotaxis and adiposity-related inflammation in human cohort studies .
    • Anti-Inflammatory: Suppresses ROS in neutrophils, suggesting context-dependent effects .
  • Resolution Strategies:
    • Dose-Response Studies: Vary concentrations in cell-based assays to identify biphasic effects.
    • Tissue-Specific Profiling: Compare metabolite levels in adipose vs. renal tissues using LC-MS/MS .

Q. How can researchers address challenges in differentiating this compound from structural isomers?

Methodological Answer:

  • Chromatographic Separation: Optimize HPLC gradients (e.g., C18 columns with acetonitrile/water mobile phases) to resolve isomers like 9,10-DiHOME .
  • Tandem MS/MS: Use diagnostic ions (e.g., m/z 197 for 12,13-DiHOME vs. m/z 171 for 9,10-DiHOME) .
  • Synthetic Standards: Co-elute experimental samples with commercially available isomers to confirm retention times .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.